molecular formula C5H3N3S B15245150 Isothiazolo[4,5-D]pyrimidine CAS No. 7078-51-5

Isothiazolo[4,5-D]pyrimidine

Cat. No.: B15245150
CAS No.: 7078-51-5
M. Wt: 137.16 g/mol
InChI Key: OPADCMQOUIZWKV-UHFFFAOYSA-N
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Description

Isothiazolo[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyrimidine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethynylpyridine with lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base, followed by cyclization to form the desired compound . Another approach includes the use of acyl isothiocyanates, which react with enaminones to form pyrimidinthione intermediates. These intermediates can then undergo further reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product through crystallization or chromatography is crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[4,5-D]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

Scientific Research Applications

Isothiazolo[4,5-D]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of complex molecules.

Biology

In biological research, this compound derivatives have been explored for their potential as fluorescent probes and imaging agents. These compounds can be used to study various biological processes and interactions at the molecular level .

Medicine

In the field of medicine, this compound derivatives have shown promise as therapeutic agents. They have been investigated for their potential as inhibitors of specific enzymes and receptors, making them candidates for the treatment of diseases such as cancer and viral infections .

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its unique properties make it a valuable component in the formulation of products with enhanced efficacy and stability .

Mechanism of Action

The mechanism of action of Isothiazolo[4,5-D]pyrimidine and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives have been shown to inhibit cyclin G-associated kinase (GAK), a key enzyme involved in clathrin-mediated endocytosis. This inhibition disrupts the formation of coated vesicles, thereby affecting cellular processes such as viral entry and intracellular trafficking .

Comparison with Similar Compounds

Isothiazolo[4,5-D]pyrimidine can be compared with other similar compounds, such as Isothiazolo[4,3-D]pyrimidine and Thieno[2,3-D]pyrimidine. While these compounds share structural similarities, this compound is unique in its specific ring fusion pattern and the resulting chemical properties.

Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound in various fields. Continued research and development of this compound and its derivatives hold promise for future advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

7078-51-5

Molecular Formula

C5H3N3S

Molecular Weight

137.16 g/mol

IUPAC Name

[1,2]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H3N3S/c1-4-5(9-8-1)2-6-3-7-4/h1-3H

InChI Key

OPADCMQOUIZWKV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C=NS2

Origin of Product

United States

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